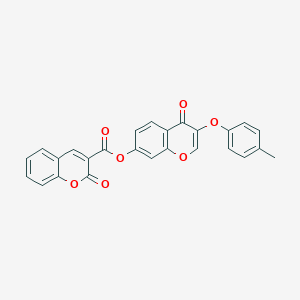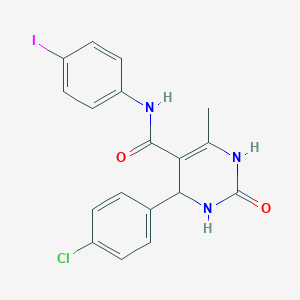
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-derivative, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, thereby reducing inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, thereby protecting against various diseases such as cancer, diabetes, and cardiovascular diseases. It also has a neuroprotective effect, reducing the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its solubility and stability may pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate. These include the development of novel drugs for the treatment of various diseases, the exploration of its potential as a diagnostic tool, and the investigation of its role in epigenetic regulation. Further studies are also needed to determine its pharmacokinetics, pharmacodynamics, and safety profile in humans.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research, and its high potency, selectivity, and low toxicity make it an attractive option for drug development. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-4-chromone with 4-methylphenol in the presence of a base, followed by esterification with ethyl chloroformate. The resulting intermediate is then reacted with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
The 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateivative has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Eigenschaften
Molekularformel |
C26H16O7 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C26H16O7/c1-15-6-8-17(9-7-15)31-23-14-30-22-13-18(10-11-19(22)24(23)27)32-25(28)20-12-16-4-2-3-5-21(16)33-26(20)29/h2-14H,1H3 |
InChI-Schlüssel |
JTHIIUJRIRJEQB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
